molecular formula C9H11BrF2N2O2 B2513830 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid CAS No. 1946818-54-7

3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid

Cat. No. B2513830
M. Wt: 297.1
InChI Key: WZZAKAKORUOESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid, also known as BDF, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BDF is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic properties. It is a derivative of pyrazole and butanoic acid, and its chemical structure is C10H11BrF2N2O2.

Scientific Research Applications

Oxidation Studies

Research by de Araújo et al. (2020) explored the oxidation of secondary aliphatic alcohols using an oxidizing system of FeCl3-H2O2. Different substituted pyrazines and pyrazoles, including compounds structurally related to 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid, were examined as additives. This study sheds light on the role of similar compounds in enhancing the efficiency of oxidation reactions.

Synthesis of α-Methyl-β-Substituted Propionic Acids

Attaryan et al. (2007) conducted research on the synthesis of α-methyl-β-substituted propionic acids, including compounds similar to the target chemical Attaryan, Baltayan, & Matsoyan (2007). This study is significant for understanding the chemical pathways and potential applications of derivatives of 3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid in synthetic chemistry.

Application in Organic Synthesis

The work of Volle & Schlosser (2002) explored the preparation of compounds like 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, which are structurally related to the target compound. This study highlights the use of such compounds in synthesizing functionalized benzenes and pyridines, showcasing their versatility in organic synthesis.

Medicinal Chemistry Research

The research by Pundeer et al. (2013) on bromination of 4-(1, 3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones, which are chemically related to the target compound, provided insights into the synthesis of new compounds with potential antibacterial and antifungal activities. This indicates the significance of such compounds in the development of new antimicrobial agents.

Reactivity Studies

Shvekhgeimer et al. (2006) studied the reaction of compounds like 1-Aryl-3-methyl-pyrazol-5-ones with 2-Cyanoaryldiazonium Bisulfates, which offers an understanding of the reactivity and potential applications of similar compounds in various chemical reactions Shvekhgeimer et al. (2006).

properties

IUPAC Name

3-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrF2N2O2/c1-4(3-6(15)16)14-5(2)7(10)8(13-14)9(11)12/h4,9H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZAKAKORUOESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)CC(=O)O)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 132586019

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